molecular formula C13H21NO2 B2636881 N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide CAS No. 2224336-56-3

N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide

Cat. No.: B2636881
CAS No.: 2224336-56-3
M. Wt: 223.316
InChI Key: XOPJJMOXXGGMHI-UHFFFAOYSA-N
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Description

N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, the reaction of a ketone with a diol under acidic conditions can yield the spirocyclic structure.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the spirocyclic amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic structure can be utilized in the synthesis of novel polymers and materials with unique mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {8-methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine
  • {5-oxaspiro[3.5]nonan-8-yl}methanol

Uniqueness

N-({8-methyl-5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-11(15)14-10-12(2)7-8-16-13(9-12)5-4-6-13/h3H,1,4-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPJJMOXXGGMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2(C1)CCC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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